molecular formula C22H33N3O3 B5871350 1-{4-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-2,2-DIMETHYLPROPAN-1-ONE

1-{4-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-2,2-DIMETHYLPROPAN-1-ONE

Cat. No.: B5871350
M. Wt: 387.5 g/mol
InChI Key: PRRMBDMVZXXEHQ-UHFFFAOYSA-N
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Description

1-{4-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-2,2-DIMETHYLPROPAN-1-ONE is a complex organic compound that belongs to the class of piperazine derivatives This compound is known for its unique chemical structure, which includes a methoxyphenyl group, a piperazine ring, and a piperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-2,2-DIMETHYLPROPAN-1-ONE typically involves multiple steps. One common method involves the reaction of 1-(2-methoxyphenyl)piperazine with a suitable acylating agent to form the intermediate compound. This intermediate is then reacted with a piperidinyl derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of high-purity reagents, optimized reaction conditions, and advanced purification techniques to ensure the quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

1-{4-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-2,2-DIMETHYLPROPAN-1-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenyl group can yield phenolic derivatives, while reduction of the carbonyl group can yield alcohol derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-{4-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-2,2-DIMETHYLPROPAN-1-ONE involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to these targets and modulate their activity, leading to various physiological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyphenyl)piperazine: A simpler derivative with similar structural features.

    1-(4-Methoxyphenyl)piperazine: Another derivative with a methoxy group at a different position.

    1-(2,3-Dichlorophenyl)piperazine: A derivative with additional chlorine substituents.

Uniqueness

1-{4-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-2,2-DIMETHYLPROPAN-1-ONE is unique due to its combination of a methoxyphenyl group, a piperazine ring, and a piperidinyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-[4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]piperidin-1-yl]-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O3/c1-22(2,3)21(27)25-11-9-17(10-12-25)20(26)24-15-13-23(14-16-24)18-7-5-6-8-19(18)28-4/h5-8,17H,9-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRMBDMVZXXEHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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